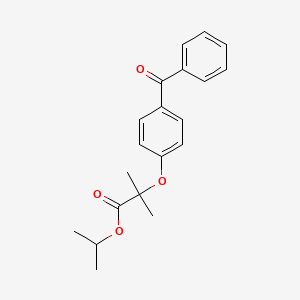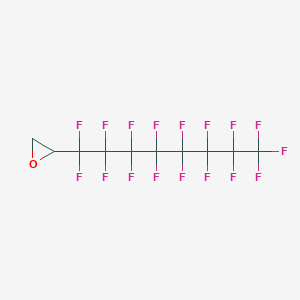
Cerium;iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium and iridium are two distinct elements that, when combined, form a unique compound with intriguing properties. Cerium is a lanthanide, known for its variable oxidation states and significant role in catalysis and other industrial applications . Iridium, on the other hand, is a transition metal renowned for its high density, corrosion resistance, and catalytic properties . The combination of cerium and iridium results in a compound that leverages the strengths of both elements, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cerium-iridium compounds typically involves the co-precipitation method, where cerium and iridium salts are dissolved in a suitable solvent and precipitated using a base . Another common method is the deposition-precipitation technique, which involves depositing cerium and iridium precursors onto a support material followed by reduction . The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of cerium-iridium compounds often involves high-temperature solid-state reactions. Cerium oxide and iridium oxide are mixed and heated to high temperatures to form the desired compound . This method ensures a high yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Cerium-iridium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution . The oxidation state of cerium can vary between +3 and +4, while iridium can exhibit oxidation states ranging from +1 to +6 . This variability allows the compound to participate in a wide range of redox reactions.
Common Reagents and Conditions: Common reagents used in reactions involving cerium-iridium compounds include hydrogen peroxide, nitric acid, and sodium hydroxide . The reaction conditions, such as temperature and pressure, are optimized based on the desired outcome. For example, oxidation reactions may require elevated temperatures and an oxidizing agent, while reduction reactions may be carried out at lower temperatures with a reducing agent.
Major Products Formed: The major products formed from reactions involving cerium-iridium compounds depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce cerium(IV) oxide and iridium(IV) oxide, while reduction reactions may yield cerium(III) oxide and iridium(III) oxide .
Scientific Research Applications
Cerium-iridium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation . In biology, cerium-iridium compounds are studied for their potential antimicrobial properties and their ability to mimic and replace calcium in biological systems . In medicine, these compounds are explored for their potential use in wound healing and as anti-inflammatory agents . In industry, cerium-iridium compounds are used in the production of LEDs, fuel cells, and other advanced materials .
Mechanism of Action
The mechanism of action of cerium-iridium compounds involves their ability to participate in redox reactions and interact with biological molecules . Cerium can mimic calcium and replace it in biological systems, affecting various physiological processes . Iridium, with its high catalytic activity, can facilitate various chemical reactions, enhancing the overall reactivity of the compound . The combination of these properties makes cerium-iridium compounds effective in a wide range of applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cerium-iridium include other lanthanide-transition metal combinations, such as cerium-platinum and cerium-palladium compounds . These compounds share some properties with cerium-iridium, such as high catalytic activity and variable oxidation states.
Uniqueness: What sets cerium-iridium compounds apart is their unique combination of properties from both cerium and iridium. The variable oxidation states of cerium, combined with the high catalytic activity and corrosion resistance of iridium, make this compound particularly versatile and effective in various applications .
Properties
CAS No. |
52682-59-4 |
|---|---|
Molecular Formula |
Ce4Ir |
Molecular Weight |
752.68 g/mol |
IUPAC Name |
cerium;iridium |
InChI |
InChI=1S/4Ce.Ir |
InChI Key |
CCYQVKQJRPXJTI-UHFFFAOYSA-N |
Canonical SMILES |
[Ce].[Ce].[Ce].[Ce].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
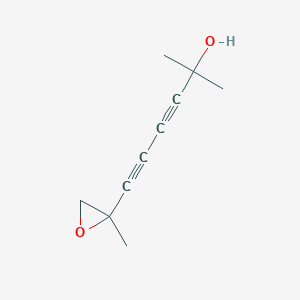
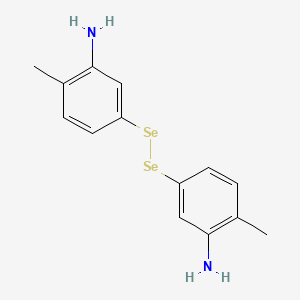
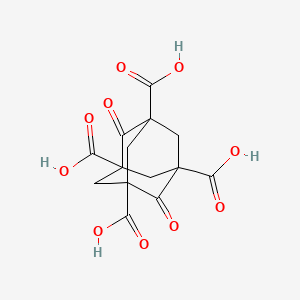
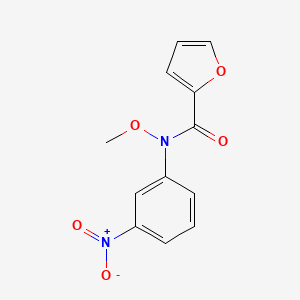



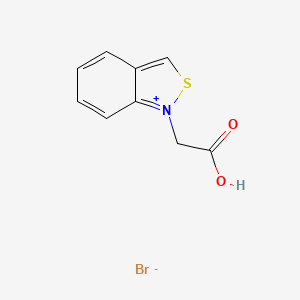
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
